REACTION_CXSMILES
|
C(O[CH2:7][C:8]1[CH:13]=[CH:12]C=[CH:10][CH:9]=1)(=O)C(C)=C.[C:14]([O:18]C)(=O)[CH:15]=[CH2:16].S[CH2:21]CC(OC)=O.CC(N=NC(C#N)(C)C)(C#N)C.CCCCCCCCC(C)C>>[CH3:10][CH2:9][CH:8]([CH2:13][CH2:12][C:14]([OH:18])([CH2:15][CH3:16])[CH3:21])[CH3:7]
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)OC
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC(C)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
nylon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
200
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the mixture was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the temperature thereof was raised to 70° C.
|
Type
|
WAIT
|
Details
|
the reaction was conducted for 2 hours
|
Duration
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2 h
|
Type
|
WAIT
|
Details
|
by reacting for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to obtain a white dispersion which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |